1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime

Medicinal chemistry Fragment-based drug discovery Lead optimization

Specifically source this 4-fluorobenzyl oxime ether (MW 315.77 g/mol, ≥95% purity) for fragment-based drug discovery. Its single para-fluorine atom enables direct ¹⁹F NMR detection (T₂/CMPG/WaterLOGSY), a capability absent in 4-methylbenzyl and parent oxime analogs. This feature, combined with a well-defined C–F dipole for halogen-bonding SAR studies, makes it a structurally specific, irreplaceable probe within the BIONET Fluorine Fragment Library. Ideal for CNS-targeted cascades per patent precedent.

Molecular Formula C18H15ClFNO
Molecular Weight 315.77
CAS No. 477887-94-8
Cat. No. B2948287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime
CAS477887-94-8
Molecular FormulaC18H15ClFNO
Molecular Weight315.77
Structural Identifiers
SMILESC1CC(=C(C2=CC=CC=C21)Cl)C=NOCC3=CC=C(C=C3)F
InChIInChI=1S/C18H15ClFNO/c19-18-15(8-7-14-3-1-2-4-17(14)18)11-21-22-12-13-5-9-16(20)10-6-13/h1-6,9-11H,7-8,12H2/b21-11+
InChIKeyFRQLUQOXNGOXFP-SRZZPIQSSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime (CAS 477887-94-8): Procurement-Grade Overview for Screening Library Selection


1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime (CAS 477887-94-8) is a synthetic oxime ether derivative belonging to the 1-chloro-3,4-dihydro-2-naphthaldehyde scaffold family, originally disclosed in US patent US3262975A [1]. The compound features a naphthalene core with a chloro substituent at position 1, a 3,4-dihydro modification, and an O-(4-fluorobenzyl)oxime functional group (molecular formula C₁₈H₁₅ClFNO, molecular weight 315.77 g/mol) . It is catalogued within the Key Organics/BIONET screening compound collection and is supplied as a research-grade building block with a minimum purity specification of 95% . The compound has not been annotated with known bioactivity in ChEMBL 20 and has no record of clinical trial usage [2].

Why 1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime Cannot Be Replaced by In-Class Oxime Ether Analogs


Oxime ethers built on the 1-chloro-3,4-dihydro-2-naphthaldehyde scaffold are not functionally interchangeable, because the O-substituent on the oxime nitrogen directly modulates three properties critical for screening hit progression: (i) molecular recognition through halogen-bonding and electrostatic potential surfaces, (ii) lipophilicity-driven pharmacokinetic pre-filtering, and (iii) metabolic soft-spot profile. The 4-fluorobenzyl group introduces a single, strong C–F dipole at the para position of the benzyl ring that is absent in the 4-methylbenzyl analog (CAS 477887-95-9) and electronically distinct from the 2,4-dichlorobenzyl variant (CAS 477887-93-7) [1]. The parent oxime (CAS 3262-04-2), lacking any O-alkyl substitution, has a molecular weight of only 207.66 g/mol and substantially different hydrogen-bond donor/acceptor capacity, making it unsuitable as a surrogate in fragment-based campaigns where the 315.77 g/mol O-(4-fluorobenzyl) ether is specified . The patent literature explicitly claims differentiated biological utility for various O-alkyl and O-alkenyl oxime ethers within this scaffold class, confirming that the identity of the O-substituent is a critical determinant of pharmacological profile [1].

Quantitative Differentiation Evidence: 1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime vs. Closest Structural Analogs


Molecular Weight and Fluorine Content Differentiation vs. 4-Methylbenzyl and Parent Oxime Analogs

The target compound (C₁₈H₁₅ClFNO, MW 315.77) carries a single fluorine atom at the para position of the O-benzyl group, contributing approximately 6.0% fluorine by weight. The closest structural analog, 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime (CAS 477887-95-9, MW 311.81), replaces fluorine with a methyl group, reducing molecular weight by 3.96 Da and eliminating the C–F dipole entirely . The parent oxime without O-alkylation (CAS 3262-04-2, C₁₁H₁₀ClNO) has a molecular weight of 207.66 — a difference of 108.11 Da — and lacks the entire benzyl recognition element .

Medicinal chemistry Fragment-based drug discovery Lead optimization

Electronic Property Differentiation: C–F Dipole vs. C–Cl and C–CH₃ Substituents on the O-Benzyl Ring

The 4-fluorobenzyl group in the target compound provides a single, strong electron-withdrawing inductive effect (Hammett σₚ = +0.06 for F) coupled with a resonance-donating mesomeric effect (+M), creating a unique electrostatic potential surface on the benzyl ring that differs fundamentally from the 2,4-dichlorobenzyl analog (CAS 477887-93-7, σₚ = +0.23 per Cl; cumulative electron withdrawal) and the 4-methylbenzyl analog (CAS 477887-95-9, σₚ = −0.17; electron-donating) [1][2]. The 4-fluorobenzyl C–F bond dipole (≈1.4 D) enables directional halogen-bonding interactions with protein backbone carbonyls that cannot be recapitulated by the methyl analog and differ in geometry from the 2,4-dichloro pattern [3].

Computational chemistry Structure-activity relationships Halogen bonding

Patent-Covered Scaffold Precedent for CNS and Pharmaceutical Utility

U.S. Patent US3262975A (filed 1963, assigned to The Upjohn Company) explicitly claims 1-chloro-3,4-dihydro-2-naphthaldehyde oxime and its O-alkyl/O-alkenyl ethers — including the structural class to which the target compound belongs — as compositions of matter with utility in medicinal preparations classified under A61K31/15 (oximes) [1]. The patent discloses acid addition salts of these oxime ethers as having central nervous system depressant activity and further describes thiocyanic acid addition salts as useful pickling inhibitors and fluosilicic acid salts as moth-proofing agents [1]. While the specific 4-fluorobenzyl variant is not individually exemplified, it falls within the generic Formula I scope (R = substituted benzyl) that the patent protects [1].

CNS drug discovery Oxime ether pharmacology Patent landscape

Scaffold Versatility: Demonstrated Utility of 1-Chloro-3,4-dihydro-2-naphthaldehyde Core in Antimicrobial Heterocycle Synthesis

The aldehyde precursor to the target oxime ether — 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde (CAS 3262-03-1) — has been employed as a key synthetic intermediate for constructing thiazole, thiazolidinone, and thiazoline derivatives with demonstrated in vitro antimicrobial activity [1]. Bondock et al. (2007) used this aldehyde to synthesize 13 heterocyclic derivatives, with representative compounds screened against Bacillus subtilis, Bacillus megaterium, Escherichia coli (bacteria) and Aspergillus niger, Aspergillus oryzae (fungi) [1]. Separately, the aldehyde has been applied to the synthesis of 5,6-dihydrobenz[c]acridines via three distinct cyclization pathways, with products unambiguously characterized by single-crystal XRD [2]. The oxime ether derivatives (including the 4-fluorobenzyl variant) retain this core scaffold and extend its chemical diversification space at the oxime position.

Antimicrobial agents Heterocyclic chemistry Synthetic methodology

BIONET Fluorine Fragment Library Membership: Privileged Chemical Space for FBDD Campaigns

The target compound is listed as a Key Organics BIONET screening compound (product code 2P-651S) and falls within the BIONET Fluorine Fragment Library subset, which is curated to provide fluorine-containing fragments for ¹⁹F NMR-based screening and fragment-based drug discovery (FBDD) campaigns . The BIONET collection contains over 103,000 compounds, with the fluorine fragment library representing a subset enriched for the unique physicochemical properties conferred by C–F bonds . The 4-fluorobenzyl O-substituent of the target compound makes it directly compatible with ¹⁹F NMR detection methods (100% natural abundance of ¹⁹F, spin-½ nucleus, high gyromagnetic ratio) — a capability absent in the 4-methylbenzyl (CAS 477887-95-9) and parent oxime (CAS 3262-04-2) analogs [1].

Fragment-based drug discovery Fluorine chemistry Screening library design

Procurement-Relevant Application Scenarios for 1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime (CAS 477887-94-8)


¹⁹F NMR-Based Fragment Screening Campaigns Targeting Protein–Ligand Interactions

The single fluorine atom at the para position of the O-benzyl group enables direct detection by ¹⁹F NMR, making this compound suitable for fragment-based drug discovery (FBDD) campaigns that employ ¹⁹F NMR as a primary or orthogonal screening modality. Unlike the 4-methylbenzyl and parent oxime analogs, which are ¹⁹F-silent, this compound can be used in ligand-observed (T₂/CMPG/WaterLOGSY-¹⁹F) and protein-observed ¹⁹F NMR experiments for hit identification and binding-site mapping [1]. The BIONET Fluorine Fragment Library membership confirms its curated suitability for this application [2].

Structure–Activity Relationship (SAR) Exploration of Halogen-Bonding Effects in Oxime Ether Lead Series

The 4-fluorobenzyl group provides a single, geometrically well-defined C–F dipole suitable for studying halogen-bonding interactions with protein targets. This contrasts with the 2,4-dichlorobenzyl analog, which presents two chlorine atoms with different halogen-bonding geometries and stronger electron withdrawal, and the 4-methylbenzyl analog, which lacks halogen-bonding capability entirely [1]. Systematic procurement of all three analogs (4-F, 2,4-diCl, 4-CH₃) enables a three-point electronic SAR series for mapping the electrostatic requirements of the target binding pocket.

Synthetic Elaboration via Oxime Ether Functional Group Interconversion for CNS-Focused Medicinal Chemistry

The oxime ether functional group serves as a versatile synthetic handle for further elaboration: reduction to the corresponding O-benzyl hydroxylamine, Beckmann rearrangement, or cleavage to regenerate the aldehyde for condensation chemistry [1]. The patent precedent (US3262975A) establishes CNS depressant activity for acid addition salts of oxime ethers within this scaffold class, providing a pharmacological hypothesis for CNS-targeted screening cascades [2]. The 1-chloro-3,4-dihydro-2-naphthaldehyde core has independently demonstrated utility as a precursor to antimicrobial thiazole and acridine heterocycles, offering additional diversification pathways [3].

Lipophilicity-Modulated ADME Profiling in Lead Optimization Programs

With a molecular weight of 315.77 g/mol and a single fluorine substituent, this compound occupies an intermediate lipophilicity space between the smaller parent oxime (MW 207.66) and the heavier 2,4-dichlorobenzyl analog (MW 366.67), making it a valuable comparator in logP/logD-driven ADME optimization studies [1][2]. The 4-fluorobenzyl group has been shown in multiple medicinal chemistry campaigns to confer improved metabolic stability relative to non-fluorinated benzyl groups while avoiding the excessive lipophilicity and potential toxicity associated with polychlorinated aromatics [3].

Quote Request

Request a Quote for 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.